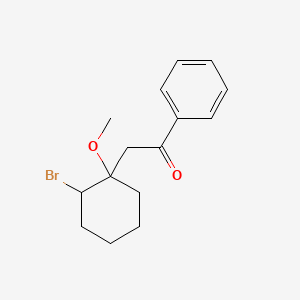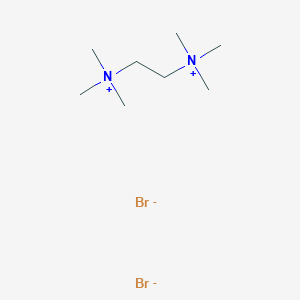
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of two chlorine atoms attached to a phenoxy ring, a methoxy group, and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by the introduction of a methoxy group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Organic solvents such as dichloromethane or toluene
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenoxy compounds
科学研究应用
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy structure.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating signal transduction pathways.
相似化合物的比较
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with additional chlorine atoms, used in herbicide formulations.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
62581-84-4 |
|---|---|
分子式 |
C10H12Cl2O3 |
分子量 |
251.10 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenoxy)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-5-8(13)6-15-10-3-2-7(11)4-9(10)12/h2-4,8,13H,5-6H2,1H3 |
InChI 键 |
MHUIIGDYYUHUEC-UHFFFAOYSA-N |
规范 SMILES |
COCC(COC1=C(C=C(C=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


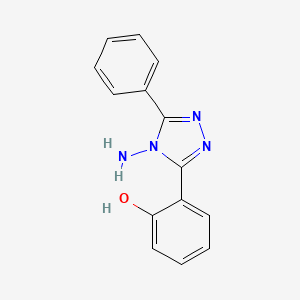
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

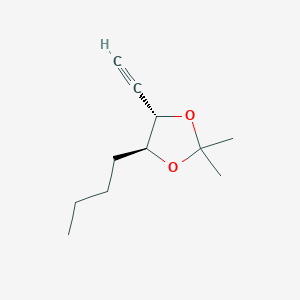
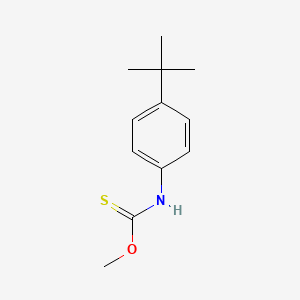
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
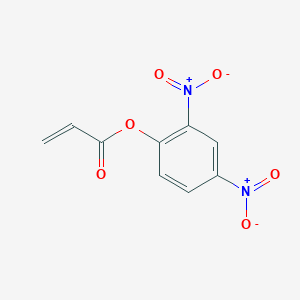

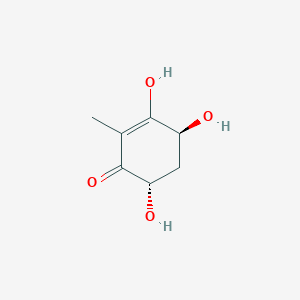
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
